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molecular formula C4H7NO B8756707 3-Amino-2-methylprop-2-enal

3-Amino-2-methylprop-2-enal

Cat. No. B8756707
M. Wt: 85.10 g/mol
InChI Key: OEZAAXHZEMTBOV-UHFFFAOYSA-N
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Patent
US04092317

Procedure details

A mixture of cyclohexane-1,3-dione (11.2 g. 0.1 m), 3-amino-2-methylacrolein (8.5 g. 0.1m) triethylamine (5 ml.) and ammonium acetate (100 mg) were heated with stirring at 120° in an oil bath for 12 hours. The cooled reaction mixture was diluted with ether (50 ml.) and the solution washed with 2N HCl (3 × 15 ml.) The combined washings were adjusted to pH 9.0 with sodium carbonate and extracted with ether (3 × 50 ml.) The combined extracts were dried, evaporated in vacuo and the residual oil distilled at 0.2 mm Hg to give the 3-methyl-7,8-dihydro-5(6H)-quinolone as a colorless crystalline solid b.p. 80° (7.5 g. 48%). A mixture of 3-methyl-7,8-dihydro-5(6H)-quinolone (20 g.), hydrazine hydrate (14 ml), diethylene glycol (150 ml.) and sodium hydroxide (14 g) was heated at reflux with stirring for 1 hour. The condenser was replaced by a Dean and Stark Water Separator and the heating continued for a further 3 hours. The cooled reaction mixture was diluted with water (200 ml.) and extracted with ether (3 × 150 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo and the residual oil distilled at 15 mm Hg to give the title compound as a colourless oil b.p.116° (17 g, 93%) G.L.C. (3% SE30, T=150°) RF =3.5 min.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=O)[CH2:2]1.[NH2:9][CH:10]=[C:11]([CH3:14])[CH:12]=O.C(N(CC)CC)C.C([O-])(=O)C.[NH4+]>CCOCC>[CH3:14][C:11]1[CH:10]=[N:9][C:3]2[CH2:4][CH2:5][CH2:6][C:1](=[O:8])[C:2]=2[CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
8.5 g
Type
reactant
Smiles
NC=C(C=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 120° in an oil bath for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
the solution washed with 2N HCl (3 × 15 ml.) The combined washings
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3 × 50 ml.) The combined extracts
CUSTOM
Type
CUSTOM
Details
were dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled at 0.2 mm Hg

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1C=NC=2CCCC(C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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